An In-depth Technical Guide to the Synthesis and Properties of 3-Butylcyclohex-2-en-1-ol
An In-depth Technical Guide to the Synthesis and Properties of 3-Butylcyclohex-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and predicted properties of 3-Butylcyclohex-2-en-1-ol, a substituted allylic alcohol. Due to the limited availability of direct experimental data for this specific compound, this document outlines a highly plausible synthetic route based on well-established chemical transformations and presents a summary of its expected physicochemical properties derived from closely related analogues.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Estimation |
| Molecular Formula | C₁₀H₁₈O | - |
| Molecular Weight | 154.25 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Colorless to pale yellow liquid | General property of similar medium-chain allylic alcohols. |
| Boiling Point | ~200-220 °C (at 760 mmHg) | Extrapolated from the boiling point of related substituted cyclohexenols. |
| Density | ~0.93-0.95 g/mL | Based on the density of compounds like 3-Methyl-2-cyclohexen-1-ol. |
| Refractive Index | ~1.48-1.50 | Inferred from the refractive index of similar unsaturated cyclic alcohols. |
| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) | Typical solubility profile for alcohols of this size and polarity. |
| pKa | ~16-18 | Estimated based on the pKa of secondary allylic alcohols. |
Synthesis of 3-Butylcyclohex-2-en-1-ol
The most direct and efficient synthetic route to 3-Butylcyclohex-2-en-1-ol is through the selective 1,2-reduction of its corresponding α,β-unsaturated ketone, 3-butylcyclohex-2-en-1-one. The Luche reduction is the method of choice for this transformation, as it is renowned for its high chemoselectivity in reducing enones to allylic alcohols while minimizing the competing 1,4-conjugate addition.[2][3][4]
Experimental Protocol: Luche Reduction of 3-Butylcyclohex-2-en-1-one
This protocol is adapted from standard Luche reduction procedures for α,β-unsaturated ketones.[5]
Materials:
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3-Butylcyclohex-2-en-1-one
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Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
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Sodium borohydride (NaBH₄)
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Methanol (reagent grade)
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Diethyl ether (or ethyl acetate)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-butylcyclohex-2-en-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol (10 mL per gram of enone).
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Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0 °C.
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Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise over 5-10 minutes. The addition is exothermic, and gas evolution (hydrogen) will be observed. Maintain the temperature below 5 °C.
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Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
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Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
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Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product, 3-Butylcyclohex-2-en-1-ol, can be purified by flash column chromatography on silica gel if necessary.
Synthetic Pathway and Experimental Workflow
The synthesis of 3-Butylcyclohex-2-en-1-ol begins with the readily available precursor, 3-butylcyclohex-2-en-1-one. The subsequent reduction step is the key transformation to yield the target allylic alcohol.
Caption: Synthetic pathway and experimental workflow for 3-Butylcyclohex-2-en-1-ol.
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-Butylcyclohex-2-en-1-ol are not available, the following are the expected key signals in its ¹H NMR, ¹³C NMR, and IR spectra based on its structure and data from analogous compounds.
¹H NMR (in CDCl₃):
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~5.5-5.7 ppm (m, 1H): Vinylic proton (-CH=C-).
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~4.0-4.2 ppm (m, 1H): Proton on the carbon bearing the hydroxyl group (-CH-OH).
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~2.0-2.2 ppm (m, 2H): Allylic protons adjacent to the double bond.
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~1.2-1.8 ppm (m, 4H): Cyclohexane ring methylene protons.
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~0.9 ppm (t, 3H): Terminal methyl group of the butyl chain.
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~1.3-1.5 ppm (m, 4H): Methylene protons of the butyl chain.
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A broad singlet for the -OH proton (chemical shift will vary with concentration).
¹³C NMR (in CDCl₃):
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~140-145 ppm: Quaternary vinylic carbon substituted with the butyl group.
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~125-130 ppm: Vinylic CH carbon.
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~65-70 ppm: Carbon bearing the hydroxyl group (-CH-OH).
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~30-35 ppm: Allylic methylene carbon.
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~20-30 ppm: Other cyclohexane ring methylene carbons and butyl chain methylene carbons.
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~14 ppm: Terminal methyl carbon of the butyl chain.
IR Spectroscopy (thin film):
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~3300-3400 cm⁻¹ (broad): O-H stretch of the alcohol.
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~3020-3040 cm⁻¹ (weak to medium): Vinylic C-H stretch.
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~2850-2960 cm⁻¹ (strong): Aliphatic C-H stretches.
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~1650-1670 cm⁻¹ (weak): C=C stretch.
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~1050-1100 cm⁻¹ (strong): C-O stretch of the secondary alcohol.
Biological Activity and Signaling Pathways
Currently, there is no published literature available that describes the biological activity or implicates 3-Butylcyclohex-2-en-1-ol in any specific signaling pathways. Its structural similarity to some fragrance compounds and synthetic intermediates suggests potential applications in materials science and synthetic chemistry rather than pharmacology. Further research would be required to explore any potential biological effects.
Conclusion
This technical guide provides a foundational understanding of 3-Butylcyclohex-2-en-1-ol, focusing on a robust synthetic method and a detailed prediction of its physicochemical and spectroscopic properties. The outlined Luche reduction protocol offers a reliable means of accessing this compound for further study. The provided data serves as a valuable starting point for researchers interested in the synthesis, characterization, and potential applications of this and related substituted cyclohexenol derivatives.
